1H-Benzimidazole-2-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benzimidazole-2-acetic acid and related compounds involves multiple steps, including the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis. This process yields compounds with distinct acidity constants and evidences the formation of intramolecular hydrogen bonds in aqueous solutions (Sánchez-Moreno et al., 2003). Another approach includes a one-pot reaction using bifunctional starting materials, leading to novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields (Ghandi et al., 2010).
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-acetic acid derivatives has been elucidated through various methods, including single-crystal X-ray diffraction. These compounds often exhibit zwitterionic forms and form two-dimensional networks through hydrogen bonding (Krawczyk et al., 2005). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid have been synthesized, revealing isostructural 2D wave-like layer structures with distinct intra-layer hydrogen bonds (Xia et al., 2013).
Chemical Reactions and Properties
1H-Benzimidazole-2-acetic acid derivatives participate in various chemical reactions, including condensation, cyclocondensation, and reactions with primary amines and alkyl isocyanides under specific conditions. These reactions lead to a wide range of compounds with potential applications in different fields (Salahuddin et al., 2017).
Physical Properties Analysis
The physical properties of 1H-Benzimidazole-2-acetic acid derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. For instance, the crystallization of 1H-Benzimidazole-2-carboxylic acid as a monohydrate has been studied to understand its solubility and stability under various conditions (Krawczyk et al., 2005).
Scientific Research Applications
Antimicrobial and Anti-tubercular Activities : Derivatives of 1H-Benzimidazole-2-acetic acid have shown promising results in antimicrobial and anti-tubercular activities. For instance, compounds synthesized using this acid have displayed significant activity against tuberculosis and other microbial infections (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Anticancer Potential : Certain derivatives, especially those involving 1,3,4-oxadiazole and naphthalene substituents, have shown potential in anticancer evaluations. These compounds have demonstrated moderate activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant and Cytotoxic Activities : Benzimidazole derivatives such as 2-methyl-1H-benzimidazole have shown moderate antioxidant activity. Moreover, these compounds have exhibited prominent cytotoxic activities, highlighting their potential in therapeutic applications (Poddar, Saqueeb, & Rahman, 2016).
Anti-inflammatory Applications : Some derivatives have been studied for their anti-inflammatory properties. Molecular docking experiments and in vivo models, such as the carrageenan-induced rat paw edema model, have been used to demonstrate their effectiveness in reducing inflammation (Ganji & Agrawal, 2020).
Aldose Reductase Inhibition : Acetic acid derivatives of triazino-benzimidazole, a related compound, have been identified as novel aldose reductase inhibitors, showcasing potential in preventing complications like cataracts in diabetes (Da Settimo et al., 2001).
Synthesis of Novel Compounds : The bifunctional nature of 1H-Benzimidazole-2-acetic acid has been exploited in the synthesis of novel compounds like tetrahydropyrazino benzimidazole carboxamides, indicating its versatility in organic synthesis (Ghandi, Zarezadeh, & Taheri, 2010).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPLFVZKMIYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159498 | |
Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-acetic acid | |
CAS RN |
13570-08-6 | |
Record name | 1H-Benzimidazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13570-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013570086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13570-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525202 | |
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Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13570-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Benzimidazoleacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJU8LFP9EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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